Glabratephrin

Description

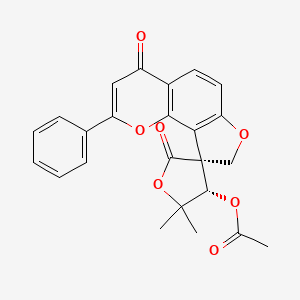

Structure

2D Structure

Propriétés

Formule moléculaire |

C24H20O7 |

|---|---|

Poids moléculaire |

420.4 g/mol |

Nom IUPAC |

[(3'S,9R)-2',2'-dimethyl-4,5'-dioxo-2-phenylspiro[8H-furo[2,3-h]chromene-9,4'-oxolane]-3'-yl] acetate |

InChI |

InChI=1S/C24H20O7/c1-13(25)29-21-23(2,3)31-22(27)24(21)12-28-17-10-9-15-16(26)11-18(30-20(15)19(17)24)14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3/t21-,24+/m1/s1 |

Clé InChI |

QSNBHLXYLHVCLT-QPPBQGQZSA-N |

SMILES isomérique |

CC(=O)O[C@H]1[C@@]2(COC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)C(=O)OC1(C)C |

SMILES canonique |

CC(=O)OC1C(OC(=O)C12COC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)(C)C |

Synonymes |

glabratephrin |

Origine du produit |

United States |

Applications De Recherche Scientifique

Cancer Treatment

Glabratephrin has shown significant potential in the treatment of various cancers, particularly triple-negative breast cancer (TNBC), which is notoriously difficult to treat due to its aggressive nature and high rates of drug resistance.

-

Mechanism of Action :

- This compound reverses resistance to doxorubicin, a common chemotherapeutic agent used against TNBC. It achieves this by binding to P-glycoprotein (P-gp), a membrane protein that often contributes to drug efflux and reduced drug efficacy in resistant cancer cells .

- In vitro studies demonstrated that this compound increases doxorubicin accumulation in cells resistant to this drug, thereby enhancing its cytotoxic effects without adding significant toxicity .

- In Vivo Studies :

Cytotoxicity Against Cancer Cell Lines

Research has indicated that this compound exhibits cytotoxic effects against various human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HepG2 (liver) | 4.03 | Moderate cytotoxicity |

| MCF7 (breast) | >10 | Inactive |

| U251 (brain) | >10 | Inactive |

This table highlights the selective cytotoxicity of this compound, showing significant activity against liver cancer cells while being less effective on breast and brain cancer cell lines .

Case Study 1: Overcoming Drug Resistance in TNBC

In a pivotal study, researchers evaluated the efficacy of this compound combined with doxorubicin in TNBC models. The findings revealed:

- Increased Drug Accumulation : this compound significantly enhanced doxorubicin retention within resistant cancer cells.

- Reduction of Tumor Growth : Tumors expressing high levels of P-gp showed reduced growth rates when treated with the combination therapy compared to doxorubicin alone .

Case Study 2: Microbial Transformation

A study on the biotransformation of this compound identified its microbial conversion to pseudosemiglabrin, which also exhibited notable bioactivity. This transformation could enhance the pharmacological profile of this compound and expand its therapeutic applications .

Méthodes De Préparation

Plant Material Collection and Preparation

The aerial parts of Tephrosia purpurea are harvested, dried, and ground into a coarse powder. Authenticity of the plant material is verified through taxonomic identification and voucher specimen deposition.

Filtration and Concentration

The crude extract is filtered to remove particulate matter and concentrated under reduced pressure using rotary evaporation. The resulting semisolid residue is suspended in water and partitioned with organic solvents (e.g., ethyl acetate, chloroform) to enrich flavonoid content.

Chromatographic Purification

Column Chromatography

The ethyl acetate fraction is subjected to silica gel column chromatography. Elution with gradient mixtures of hexane-ethyl acetate or chloroform-methanol facilitates the separation of this compound from co-extracted compounds. Fractions are monitored via thin-layer chromatography (TLC), with this compound identified by UV fluorescence quenching at 366 nm.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC using a C18 column and acetonitrile-water mobile phase. This compound’s retention time and UV-Vis spectrum (λ<sub>max</sub> ~260–280 nm) aid in its identification. Despite these general steps, precise chromatographic conditions (e.g., gradient profile, flow rate) remain unspecified in published studies.

Structural Characterization

Spectroscopic Analysis

This compound’s structure is elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS):

-

<sup>1</sup>H NMR : Signals corresponding to prenyl groups (δ 1.60–1.70 ppm, singlet) and aromatic protons (δ 6.30–7.50 ppm) confirm its flavonoid backbone.

-

<sup>13</sup>C NMR : Peaks at δ 120–160 ppm indicate aromatic carbons, while δ 18–25 ppm correspond to prenyl methyl groups.

-

High-Resolution MS : A molecular ion peak at m/z 422.1365 [M+H]<sup>+</sup> aligns with the molecular formula C<sub>22</sub>H<sub>22</sub>O<sub>7</sub>.

Challenges and Limitations in Synthesis

Lack of Synthetic Routes

No synthetic pathways for this compound have been published, likely due to the complexity of its prenylated structure and stereochemical requirements. Current research focuses on natural extraction, which limits scalability and yield consistency.

Stability Considerations

This compound’s stability under varying pH, temperature, and light conditions is poorly documented. Degradation studies are essential to optimize storage and formulation protocols.

Cell cultures of Tephrosia purpurea or heterologous expression systems could enable sustainable production. Elicitation with jasmonic acid or fungal endophytes may enhance this compound yields.

Semi-Synthetic Modification

Functionalization of flavonoid precursors (e.g., naringenin) with prenyl groups via enzymatic or chemical catalysis offers a viable route to this compound analogs with improved pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What extraction and purification techniques are optimal for isolating Glabratephrin from Tephrosia purpurea?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., methanol or ethanol maceration) followed by chromatographic purification. Fractionation using silica gel column chromatography with gradients of ethyl acetate and hexane is effective. Final purification may require preparative HPLC with C18 columns. Structural confirmation via NMR and X-ray crystallography is critical to validate purity .

- Key Considerations : Ensure plant material is authenticated, and solvents are degassed to prevent oxidation. Reproducibility relies on documenting solvent ratios, temperature, and column pressures .

Q. Which spectroscopic and crystallographic methods confirm this compound’s molecular structure?

- Methodological Answer :

1D/2D NMR : 1H and 13C NMR identify proton and carbon environments, while DEPT, COSY, and HMBC resolve connectivity and stereochemistry.

X-ray Crystallography : Single-crystal analysis confirms absolute configuration and bond angles.

Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns .

- Data Interpretation : Cross-reference spectral data with existing databases (e.g., PubChem) and report deviations in chemical shifts due to solvent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer :

- Comparative Assays : Replicate experiments using standardized cell lines (e.g., HepG2 for cytotoxicity) and consistent dosing (µM range).

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent carriers (DMSO vs. ethanol) or incubation times.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate targets (e.g., P-glycoprotein inhibition) and validate via Western blot .

- Statistical Tools : Apply ANOVA with post-hoc tests to assess inter-study variability and report effect sizes with 95% confidence intervals .

Q. What in silico strategies predict this compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP3A4 or tubulin.

- QSAR Modeling : Train algorithms on flavonoid datasets to predict ADMET properties (e.g., bioavailability, LogP).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How should experimental designs address this compound’s low bioavailability in preclinical models?

- Methodological Answer :

- Nanoformulation : Encapsulate this compound in PLGA nanoparticles or liposomes to enhance solubility. Characterize using DLS and TEM.

- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodent models, with LC-MS/MS quantification of plasma concentrations.

- Toxicology Screens : Assess hepatorenal toxicity via ALT/AST levels and histopathology .

- Regulatory Compliance : Follow OECD guidelines for dose-ranging studies and include vehicle control groups .

Data Reproducibility and Reporting

Q. What protocols ensure reproducibility in this compound isolation and bioactivity assays?

- Methodological Answer :

- Detailed SOPs : Document extraction times, solvent evaporation rates, and column packing methods.

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate equipment.

- Open Data : Deposit raw NMR/MS files in repositories like Zenodo and share code for computational analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.